N-Nitrosomethylethylamine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69278-56-4 |

|---|---|

Molecular Formula |

C3H8N2O |

Molecular Weight |

93.14 g/mol |

IUPAC Name |

N-methyl-N-(1,1,2,2,2-pentadeuterioethyl)nitrous amide |

InChI |

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i1D3,3D2 |

InChI Key |

RTDCJKARQCRONF-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C)N=O |

Canonical SMILES |

CCN(C)N=O |

Origin of Product |

United States |

Foundational & Exploratory

N-Nitrosomethylethylamine-d5: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Analytical Methodologies Relevant to N-Nitrosomethylethylamine-d5.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a deuterated isotopologue of the N-nitrosamine compound, N-Nitrosomethylethylamine (NMEA). Due to its utility as an internal standard in analytical chemistry, this document details relevant experimental protocols for its detection and quantification. This technical paper is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and toxicology.

Core Chemical Properties

This compound is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, N-Nitrosomethylethylamine, in various matrices using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, facilitating accurate quantification.

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃D₅N₂O | [2] |

| Molecular Weight | 93.14 g/mol | [2] |

| CAS Number | 69278-56-4 | [3] |

| Appearance | Pale yellow oil | [4] |

| Synonyms | N-(Ethyl-d5)-N-methylnitrous Amide, Ethan-d5-Amine, N-methyl-N-nitroso-, NEMA-d5 | [2] |

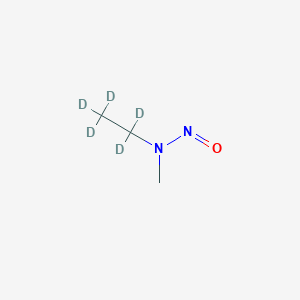

Molecular Structure

The molecular structure of this compound consists of a central nitrosamine (B1359907) functional group (N-N=O) bonded to a methyl group and a deuterated ethyl group.

Experimental Protocols

This compound is instrumental in the accurate quantification of N-nitrosamine impurities in various samples, including pharmaceutical products and environmental matrices. Below are outlines of typical analytical methodologies.

General Synthesis Approach for Deuterated N-Nitrosamines

A common laboratory-scale synthesis involves the reaction of the deuterated secondary amine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.[6] Alternative and milder methods utilize reagents like tert-butyl nitrite under solvent-free conditions.[7]

Illustrative Workflow for N-Nitrosamine Synthesis:

Analytical Methodologies

1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the analysis of nitrosamines due to its high sensitivity and selectivity.[8]

-

Sample Preparation : A representative sample (e.g., ground tablets, active pharmaceutical ingredient) is accurately weighed.[9] The sample is typically dissolved in a suitable solvent, such as methanol (B129727) or a mixture of water and an organic solvent.[10][11] An internal standard solution containing a known concentration of this compound is added.[12] The sample is then vortexed, sonicated, and centrifuged to extract the analytes and remove particulate matter.[8][9] The supernatant is filtered prior to injection.[8][9]

-

Chromatographic Separation :

-

Column : A reverse-phase C18 column is commonly employed.[11][13]

-

Mobile Phase : A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[11][13]

-

Flow Rate : Flow rates are generally in the range of 0.2-0.5 mL/min.[11]

-

-

Mass Spectrometric Detection :

2. Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for the analysis of volatile and semi-volatile nitrosamines.[16][17]

-

Sample Preparation :

-

Liquid-Liquid Extraction : The sample is dispersed in an aqueous solution (e.g., 1M NaOH), and the nitrosamines are extracted into an organic solvent such as dichloromethane (B109758).[9][16] An internal standard solution containing this compound is added during this process.[16]

-

Direct Injection : For samples soluble in organic solvents, direct dispersion in a solvent like dichloromethane followed by filtration can be used.[16]

-

-

Chromatographic Separation :

-

Column : A mid-polarity capillary column is often used.

-

Injector : Split/splitless injection is common.

-

Oven Program : A temperature gradient is used to separate the nitrosamines based on their boiling points.

-

-

Mass Spectrometric Detection :

Illustrative Analytical Workflow:

Safety Information

N-nitrosamines as a class of compounds are considered probable human carcinogens.[18] Therefore, N-Nitrosomethylethylamine and its deuterated form should be handled with appropriate safety precautions. It is classified as toxic if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[19][20][21] It is also reported to cause skin and serious eye irritation.[19][20] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound.[20] All work should be conducted in a well-ventilated area or a fume hood.[20]

Conclusion

This compound is an essential tool for the accurate and reliable quantification of the corresponding non-deuterated nitrosamine impurity in a variety of matrices. Its use as an internal standard in robust analytical methods like LC-MS/MS and GC-MS/MS is critical for ensuring the safety and quality of pharmaceutical products and for monitoring environmental contaminants. This guide provides researchers and analytical scientists with the fundamental chemical properties, structural information, and detailed procedural outlines necessary for the effective use of this important analytical standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. This compound | CAS#:69278-56-4 | Chemsrc [chemsrc.com]

- 4. N-NITROSOMETHYLETHYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 5. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edqm.eu [edqm.eu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | Acta Medica Marisiensis [actamedicamarisiensis.ro]

- 12. pmda.go.jp [pmda.go.jp]

- 13. lcms.cz [lcms.cz]

- 14. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

- 17. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. cdn.chemservice.com [cdn.chemservice.com]

- 21. cpachem.com [cpachem.com]

An In-depth Technical Guide on the Synthesis and Characterization of N-Nitrosomethylethylamine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosomethylethylamine-d5 (NMEA-d5), a deuterated isotopologue of the N-nitrosamine, N-Nitrosomethylethylamine (NMEA). Due to the carcinogenic potential of many N-nitrosamines, their presence as impurities in pharmaceuticals and consumer products is a significant concern for regulatory bodies and manufacturers.[1][2] Deuterated standards like NMEA-d5 are crucial for the accurate quantification of their non-deuterated counterparts in various matrices using isotope dilution mass spectrometry.[3][4]

Chemical Properties and Structure

This compound is a stable, isotopically labeled compound where the five hydrogen atoms on the ethyl group are replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled NMEA, which allows for its use as an internal standard in mass spectrometric analyses.[3]

| Property | Value | Reference |

| Chemical Name | N-(Ethyl-d5)-N-methylnitrous Amide | [5] |

| CAS Number | 69278-56-4 | [3][5] |

| Molecular Formula | C₃H₃D₅N₂O | [3] |

| Molecular Weight | 93.14 g/mol | [3] |

| Synonyms | NEMA-d5, N-Methyl-N-nitrosoethanamine-d5 | [6] |

Synthesis of this compound

2.1. Experimental Protocol: N-Nitrosation of N-Methyl-ethylamine-d5

This protocol is a representative procedure based on established methods for N-nitrosamine synthesis.[9][10]

Reagents and Materials:

-

N-Methyl-ethylamine-d5 hydrochloride

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve N-Methyl-ethylamine-d5 hydrochloride in water in a round-bottom flask.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Acidification: Slowly add concentrated hydrochloric acid to the cooled solution to maintain the low temperature.

-

Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred, acidified amine solution, ensuring the temperature remains below 10 °C. The reaction mixture may turn yellow.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Extraction: After the reaction is complete, extract the product from the aqueous solution with dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

2.2. Synthesis Pathway Diagram

Caption: General synthesis pathway for this compound.

Characterization of this compound

The characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, both ¹H and ¹³C NMR would be utilized.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons. The signals corresponding to the ethyl group protons will be absent due to deuteration.

-

¹³C NMR: The carbon NMR spectrum will show two signals corresponding to the methyl and ethyl carbons. The signal for the deuterated ethyl carbon will appear as a multiplet due to C-D coupling.

| ¹H NMR (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| ~3.0 - 4.0 | Singlet |

| ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~30 - 40 | N-CH₃ |

| ~40 - 50 | N-CD₂-CD₃ |

Note: The predicted chemical shifts are based on data for similar non-deuterated nitrosamines and may vary depending on the solvent and experimental conditions.[11][12][13]

3.2. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and identifying fragmentation patterns. NMEA-d5 is commonly analyzed by GC-MS or LC-MS/MS.[14][15]

3.2.1. GC-MS Analysis

| Parameter | Typical Value |

| Column | Mid-polarity capillary column (e.g., DB-1701)[16] |

| Injection Mode | Splitless[16] |

| Inlet Temperature | 220 °C[16] |

| Oven Program | 40 °C hold, then ramp to 160-200 °C[16] |

| Ionization Mode | Electron Ionization (EI)[15] |

3.2.2. LC-MS/MS Analysis

| Parameter | Typical Value |

| Column | C18 or Phenyl reverse-phase column[17] |

| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid[14][18] |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[17][18] |

3.2.3. Mass Fragmentation

The mass spectrum of NMEA-d5 is expected to show a molecular ion [M]⁺ at m/z 93. Key fragmentation pathways for nitrosamines include the loss of the nitroso group (·NO, 30 Da) and the loss of a hydroxyl radical (·OH, 17 Da).[19][20]

| m/z (Predicted) | Fragment |

| 93 | [C₃H₃D₅N₂O]⁺ (Molecular Ion) |

| 63 | [M - NO]⁺ |

| 76 | [M - OH]⁺ (rearrangement) |

3.3. Experimental Workflow for Characterization

Caption: Workflow for the analytical characterization of NMEA-d5.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantification of N-Nitrosomethylethylamine in various samples, including active pharmaceutical ingredients (APIs), drug products, and environmental samples.[3] Its use in isotope dilution analysis allows for high accuracy and precision by correcting for sample loss during preparation and instrumental variability.[4]

Safety and Handling

N-nitrosamines are a class of compounds that are often carcinogenic.[21] Although the toxicological properties of this compound have not been extensively studied, it should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[22] All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

References

- 1. fda.gov [fda.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. N-NITROSODIETHYLAMINE(55-18-5) 13C NMR spectrum [chemicalbook.com]

- 12. N-NITROSODIMETHYLAMINE(62-75-9) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. lcms.cz [lcms.cz]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Deuterium isotope effects in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. N-Nitrosomethylethylamine analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Landscape of N-Nitrosomethylethylamine-d5: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of N-Nitrosomethylethylamine-d5. Designed for professionals in research and drug development, this document synthesizes critical data from safety data sheets and toxicological profiles to ensure safe laboratory practices and informed experimental design. While specific data for the deuterated form is limited, this guide draws upon extensive information available for the parent compound, N-Nitrosomethylethylamine, to provide a thorough safety framework.

Compound Identification and Properties

This compound is the deuterated form of N-Nitrosomethylethylamine, a compound belonging to the N-nitrosamine class.[1] It is primarily utilized in research settings as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS, and as a tracer in pharmacokinetic and metabolic studies.[1] The incorporation of deuterium (B1214612) can potentially alter the pharmacokinetic and metabolic profiles of the molecule.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C3H3D5N2O | Inferred |

| CAS Number | 69278-56-4 | [2] |

| Molecular Weight | 93.14 g/mol | Inferred |

| Appearance | Liquid | [3] |

| Boiling Point | 177 °C | |

| Density | 0.95 - 0.973 g/cm³ | [4] |

| log Pow (Octanol/Water Partition Coefficient) | 0.48 | |

| Water Solubility | Not miscible or difficult to mix | [4] |

Note: Some physical properties are for the non-deuterated form, N-Nitrosomethylethylamine.

Hazard Identification and Safety Precautions

N-Nitrosomethylethylamine is classified as a hazardous substance. It is toxic if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[3][4][5] It also causes skin and serious eye irritation.[3][5]

Table 2: GHS Hazard Statements

| Code | Statement |

| H301 | Toxic if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H350/H351 | May cause cancer / Suspected of causing cancer |

| H361 | Suspected of damaging fertility or the unborn child |

| H412 | Harmful to aquatic life with long lasting effects |

Personal Protective Equipment (PPE) and Handling Guidelines:

Due to the hazardous nature of this compound, stringent safety protocols must be followed.

-

Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood.[6][7] For highly volatile nitrosamines, a glove box is recommended.[7] Ensure that eyewash stations and safety showers are readily accessible.[6][8]

-

Hand Protection : Wear appropriate chemical-resistant gloves.[5]

-

Eye and Face Protection : Use safety glasses with side-shields or chemical splash goggles and a face shield.[5][7]

-

Skin and Body Protection : A lab coat or chemical-resistant suit is required.[7][8]

-

Respiratory Protection : If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator.[8]

Handling Procedures :

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe mist or vapor.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[5]

Toxicological Information

N-nitrosamines as a class are potent carcinogens.[9] The carcinogenicity of N-Nitrosomethylethylamine is well-documented in animal studies. It is classified as a Group 2A or 2B carcinogen by IARC, meaning it is probably or possibly carcinogenic to humans.[8]

Table 3: Acute Toxicity Data for N-Nitrosomethylethylamine

| Route | Species | Value |

| Oral (LD50) | Rat | 90 mg/kg |

| Oral (LD50) | Mouse | 200 mg/kg |

The primary target organ for the toxicity of N-nitrosamines is the liver, where they can cause severe damage.[10] They are also known to be mutagenic.[8]

Metabolic Activation and Signaling Pathway

N-nitrosamines require metabolic activation to exert their carcinogenic effects.[9] This process is primarily carried out by cytochrome P450 enzymes in the liver. The metabolic activation of N-Nitrosomethylethylamine involves α-hydroxylation of either the methyl or ethyl group. This leads to the formation of unstable intermediates that can ultimately generate reactive electrophiles, which can alkylate DNA and other macromolecules, leading to mutations and cancer initiation.[9]

Caption: Metabolic activation pathway of this compound.

Experimental Protocols

Due to its use as an internal standard, a common experimental workflow involves its addition to a sample prior to extraction and analysis.

Example Protocol: Quantification of Nitrosamines in a Sample using LC-MS/MS

-

Sample Preparation :

-

To 1 mL of the sample (e.g., plasma, water), add a known concentration of this compound as an internal standard.

-

Perform liquid-liquid extraction with dichloromethane (B109758) or a solid-phase extraction (SPE) to isolate the nitrosamines.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis :

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Set the mass spectrometer to monitor for the specific parent-daughter ion transitions for both the target nitrosamine (B1359907) and this compound.

-

-

Data Analysis :

-

Calculate the peak area ratio of the target analyte to the internal standard (this compound).

-

Quantify the concentration of the target analyte using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Caption: General experimental workflow for quantification using an internal standard.

Storage and Disposal

Storage :

-

Store in a cool, well-ventilated area in a tightly closed container.[5][8]

-

Store locked up.[5]

-

Protect from light.[6]

-

Store separately from incompatible materials such as oxidizing agents.[6][8]

Disposal :

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

-

This compound must be disposed of as hazardous waste.[6]

-

Do not allow this chemical to enter the environment.[6]

Emergency Procedures

-

In case of skin contact : Immediately remove all contaminated clothing and wash the affected area with plenty of water.[5] Seek medical attention if irritation occurs.[5]

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

-

If inhaled : Move the person to fresh air and keep them comfortable for breathing.[5] Seek medical attention.

-

If swallowed : Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[5][8]

-

Spills : Absorb the spill with an inert material and place it in an appropriate waste disposal container.[8]

This guide is intended for informational purposes and should be supplemented with a thorough review of the specific Safety Data Sheet provided by the manufacturer and institutional safety protocols. Always prioritize safety in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:69278-56-4 | Chemsrc [chemsrc.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cpachem.com [cpachem.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. benchchem.com [benchchem.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. mdpi.com [mdpi.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Guide: Isotopic Purity of N-Nitrosomethylethylamine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of N-Nitrosomethylethylamine-d5 (NMEA-d5), a deuterated analog of the N-nitrosamine, N-Nitrosomethylethylamine. NMEA-d5 is commonly utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of its non-labeled counterpart in various matrices, including pharmaceutical products.[1] The accuracy of these quantitative analyses is fundamentally reliant on the precise characterization of the isotopic purity of the deuterated standard.

This document outlines the methodologies for determining the isotopic purity of NMEA-d5, presents typical quantitative data in a structured format, and details the experimental protocols for its synthesis and analysis.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines the distribution of its various isotopologs. This data is essential for accurate quantification in analytical applications. The following tables summarize the typical chemical and isotopic purity of a commercially available NMEA-d5 standard.

Table 1: Chemical and Isotopic Purity Specifications

| Parameter | Specification |

| Chemical Purity (HPLC) | >95% |

| Isotopic Purity | >95% |

Table 2: Isotopic Distribution of this compound

The isotopic distribution is determined by high-resolution mass spectrometry and provides the relative abundance of each isotopolog.

| Isotopolog | Degree of Deuteration | Normalized Intensity (%) |

| d0 | 0 | 0.10 |

| d1 | 1 | 0.05 |

| d2 | 2 | 0.05 |

| d3 | 3 | 0.50 |

| d4 | 4 | 2.00 |

| d5 | 5 | 97.30 |

Note: The data presented in Tables 1 and 2 are representative and based on typical certificates of analysis for analogous deuterated standards. Actual values may vary between different batches and suppliers.

Synthesis of this compound

The synthesis of this compound typically involves the nitrosation of a deuterated secondary amine precursor, N-methyl-ethylamine-d5. The following diagram illustrates a general synthetic pathway.

References

A Technical Guide to N-Nitrosomethylethylamine-d5 for Researchers and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of N-Nitrosomethylethylamine-d5 (NMEA-d5), a deuterated analogue of the N-nitrosamine, N-Nitrosomethylethylamine (NMEA). NMEA is a potential human carcinogen, and its presence in pharmaceuticals, food, and environmental samples is a significant concern. NMEA-d5 serves as a critical internal standard for the accurate quantification of NMEA in various matrices using mass spectrometry-based methods. This guide outlines the commercial availability of NMEA-d5, its physicochemical properties, and detailed methodologies for its application in analytical testing.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and analytical standards. The following table summarizes the product specifications from prominent vendors. Researchers are advised to request certificates of analysis (CoA) from suppliers for lot-specific information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Purity | Available Formats & Quantities |

| MedchemExpress | This compound | 69278-56-4 | C₃H₃D₅N₂O | 93.14 | Information not readily available | Inquire for details |

| Pharmaffiliates | N-Nitrosomethylethylamine D5 | 69278-56-4 | C₃H₃D₅N₂O | 93.14 | High Purity | Inquire for details |

| Alfa Chemistry | N-Nitrosoethylmethylamine-d5 | 69278-56-4 | C₃H₃D₅N₂O | 93.14 | Information not readily available | Inquire for details |

| Cambridge Isotope Laboratories, Inc. | N-Nitrosomethylethylamine (D₃, 98%) | 69278-54-2 | CH₃CH₂N(CD₃)NO | 91.13 | 98% (Isotopic Purity) | 1 mg/mL in Methylene chloride-D₂ (1.2 mL) |

| Toronto Research Chemicals (TRC) | This compound | 69278-56-4 | C₃H₃D₅N₂O | 93.14 | Information not readily available | Inquire for details |

| LGC Standards | This compound | 69278-56-4 | C₃H₃D₅N₂O | 93.14 | Information not readily available | Inquire for details |

Physicochemical Properties

-

Synonyms: N-(Ethyl-d5)-N-methylnitrous Amide, Methylethylnitrosamine-d5

-

Appearance: Typically a yellow to orange oil

-

Storage: Store at 2-8°C, protected from light.

Application in Analytical Methodology

This compound is primarily utilized as an internal standard in isotope dilution analysis for the quantification of NMEA. The principle of this method relies on the addition of a known amount of the deuterated standard to a sample prior to extraction and analysis. Since the deuterated standard has a higher mass than the non-deuterated analyte, it can be distinguished by a mass spectrometer. The ratio of the analyte to the internal standard is used to calculate the concentration of the analyte, correcting for any loss during sample preparation and variations in instrument response.

Experimental Protocol: Quantification of N-Nitrosomethylethylamine in a Pharmaceutical Drug Substance by LC-MS/MS

This protocol is a representative example for the determination of NMEA in a drug substance using NMEA-d5 as an internal standard. Method validation is essential before routine use.

1. Materials and Reagents

-

N-Nitrosomethylethylamine (NMEA) analytical standard

-

This compound (NMEA-d5) internal standard

-

LC-MS grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Drug substance to be analyzed

-

Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation

-

Internal Standard Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NMEA-d5 in methanol.

-

NMEA Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NMEA in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a solution of the drug substance known to be free of NMEA) with known concentrations of NMEA and a fixed concentration of NMEA-d5 internal standard.

-

Sample Preparation: Accurately weigh a portion of the drug substance, dissolve it in a suitable solvent (e.g., methanol or a mixture of water and organic solvent), and add a known amount of the NMEA-d5 internal standard solution.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Chromatographic Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive ESI or APCI.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both NMEA and NMEA-d5. These transitions should be optimized for the specific instrument being used.

4. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of NMEA to the peak area of NMEA-d5 against the concentration of NMEA in the calibration standards.

-

Determine the concentration of NMEA in the sample by calculating the peak area ratio of NMEA to NMEA-d5 and interpolating from the calibration curve.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Quantification of N-Nitrosamines using a Deuterated Internal Standard

Caption: Workflow for N-nitrosamine analysis.

N-Nitrosomethylethylamine-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Nitrosomethylethylamine-d5 (NMEA-d5) is the deuterated form of N-Nitrosomethylethylamine (NMEA), a member of the N-nitrosamine class of compounds. Due to the carcinogenic nature of many N-nitrosamines, highly accurate and sensitive analytical methods are required for their detection and quantification in various matrices, including pharmaceuticals, food, and environmental samples. NMEA-d5 serves as a critical internal standard in these analytical procedures, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use allows for precise quantification by correcting for variations in sample preparation and instrument response.[1][2]

Core Compound Information

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 69278-56-4 | [3] |

| Molecular Formula | C₃H₃D₅N₂O | [4] |

| Molecular Weight | 93.14 g/mol | [4] |

| Synonyms | N-Methyl-N-nitrosoethanamine-d5, Ethylmethylnitrosamine-d5, NEMA-d5 | [4] |

For comparison, the properties of the non-deuterated N-Nitrosomethylethylamine (NMEA) are also provided.

| Property | Value | Source(s) |

| CAS Number | 10595-95-6 | |

| Molecular Formula | C₃H₈N₂O | [5] |

| Molecular Weight | 88.11 g/mol | [5] |

| Appearance | Pale yellow oil | [5] |

| Boiling Point | 170 °C | [5] |

| Flash Point | 76 °C | [5] |

| Vapor Density | 0.945 | [5] |

Carcinogenicity and Mechanism of Action of N-Nitrosomethylethylamine

N-Nitrosomethylethylamine (NMEA) is classified as a probable human carcinogen.[6][7] Its carcinogenic activity is not direct but requires metabolic activation. This process is primarily carried out by cytochrome P450 enzymes in the liver. The metabolic pathway involves the α-hydroxylation of the ethyl or methyl group, leading to the formation of unstable intermediates. These intermediates can then spontaneously decompose to form highly reactive electrophilic diazonium ions. These ions can subsequently alkylate DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.[6][8][9]

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of N-nitrosamines. Below are generalized protocols for its use in GC-MS/MS and LC-MS/MS analysis.

General Workflow for Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard like NMEA-d5 follows the principle of isotope dilution. A known amount of the deuterated standard is added to the sample at the beginning of the analytical process. The standard experiences the same sample preparation steps (extraction, cleanup, concentration) as the native analyte. By measuring the ratio of the native analyte to the deuterated standard in the final extract, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses during preparation.

GC-MS/MS Analysis of N-Nitrosamines

This method is suitable for volatile nitrosamines.

Sample Preparation (General Example for a Solid Matrix):

-

Weigh a homogenized sample (e.g., 250 mg of a powdered drug product) into a centrifuge tube.[10]

-

Add a known volume of a solution containing this compound and other relevant deuterated internal standards.

-

Add a suitable extraction solvent (e.g., dichloromethane) and an aqueous solution (e.g., NaOH solution) to suspend the sample.[10]

-

Vortex and shake the mixture for an extended period (e.g., 5-10 minutes) to ensure thorough extraction.[10]

-

Centrifuge the sample to separate the organic and aqueous layers.[10]

-

Carefully transfer the organic layer (containing the nitrosamines) to a clean vial for analysis.[10]

Instrumental Parameters:

| Parameter | Example Value | Source(s) |

| GC Column | DB-WAX UI, 30 m x 0.25 mm, 0.25 µm | [11] |

| Injection Mode | Pulsed Splitless | [11] |

| Inlet Temperature | 220 °C | [12] |

| Oven Program | 40 °C (hold 0.5 min), ramp at 20 °C/min to 160 °C | [12] |

| Carrier Gas | Helium, 1 mL/min | [11] |

| Ionization Mode | Electron Ionization (EI), 70 eV | [11] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [11] |

MRM Transitions for NMEA and NMEA-d5 (Illustrative):

MRM transitions must be optimized for the specific instrument. The following are examples of potential precursor and product ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NMEA | 88.1 | 42.1 | Optimized for instrument |

| NMEA | 88.1 | 43.0 | Optimized for instrument |

| NMEA-d5 | 93.1 | Optimized | Optimized for instrument |

(Note: Specific product ions for NMEA-d5 would be determined during method development, likely corresponding to fragments containing deuterium.)

LC-MS/MS Analysis of N-Nitrosamines

This method is versatile and can be applied to a broader range of nitrosamines, including less volatile ones.

Sample Preparation (General Example for a Drug Product):

-

Accurately weigh an amount of powdered sample (e.g., equivalent to 500 mg of API) into a centrifuge tube.[13]

-

Add a defined volume of a diluent (e.g., methanol) containing a known concentration of this compound and other deuterated internal standards.[13][14]

-

Vortex and sonicate the mixture to dissolve the sample and extract the nitrosamines.[13]

-

Centrifuge the mixture to pellet any undissolved excipients.[13]

-

Filter the supernatant through a 0.2 µm filter into an HPLC vial for analysis.[13]

Instrumental Parameters:

| Parameter | Example Value | Source(s) |

| LC Column | Hypersil GOLD Phenyl, 3 µm, 100 x 4.6 mm | [14] |

| Mobile Phase A | Water + 0.1% Formic Acid | [15] |

| Mobile Phase B | Methanol + 0.1% Formic Acid | [15] |

| Flow Rate | 0.5 mL/min | [15] |

| Injection Volume | 5-10 µL | [16] |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | [17] |

| Detection Mode | Selected Reaction Monitoring (SRM) | [14] |

Synthesis of N-Nitrosomethylethylamine

Caution: N-Nitrosamines are potent carcinogens and should only be synthesized and handled by trained personnel in a properly equipped laboratory with appropriate safety precautions.

The general synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent under acidic conditions.[18][19]

General Procedure:

-

Dissolve the secondary amine (methylethylamine) in an acidic aqueous solution (e.g., acetic acid in water).[19]

-

Cool the reaction mixture in an ice bath (0 °C).[19]

-

Slowly add an aqueous solution of a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂).[19]

-

Stir the reaction mixture for a period of time (e.g., 2 hours) while maintaining the low temperature.[19]

-

After the reaction is complete, extract the product into an organic solvent (e.g., dichloromethane (B109758) or chloroform).[19]

-

Wash the organic layer, dry it over a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.[19]

-

Purify the N-nitrosamine by flash chromatography or distillation.[19]

Alternative, milder methods using reagents like tert-butyl nitrite under solvent-free conditions have also been developed.[18][20] The synthesis of the deuterated analog would require starting with the corresponding deuterated methylethylamine.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 3. This compound | CAS#:69278-56-4 | Chemsrc [chemsrc.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. N-NITROSOMETHYLETHYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. edqm.eu [edqm.eu]

- 11. fda.gov.tw [fda.gov.tw]

- 12. agilent.com [agilent.com]

- 13. hsa.gov.sg [hsa.gov.sg]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. lcms.cz [lcms.cz]

- 16. shimadzu.com [shimadzu.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of N-Nitrosomethylethylamine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Nitrosomethylethylamine-d5 (NMEA-d5). As a deuterated internal standard, the integrity of NMEA-d5 is critical for the accurate quantification of N-Nitrosomethylethylamine in various matrices, a key task in pharmaceutical safety and quality control. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for in-house stability verification.

Chemical Profile and Importance

This compound is the deuterium-labeled analogue of N-Nitrosomethylethylamine (NMEA). It is primarily utilized as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of NMEA. The presence of deuterium (B1214612) atoms provides a distinct mass difference, allowing for its differentiation from the non-labeled analyte while sharing similar chemical and physical properties.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, proper storage is imperative. The following conditions are recommended based on available data and general practices for nitrosamine (B1359907) standards.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and preserves the integrity of the compound. |

| Light | Protect from light (Store in amber vials or in the dark) | Nitrosamines are susceptible to photodegradation, which can lead to the cleavage of the N-N bond. |

| Atmosphere | Store in a tightly sealed container | Prevents evaporation of the solvent and minimizes exposure to moisture and atmospheric contaminants. |

| Form | As a solution in a suitable organic solvent (e.g., methanol, acetonitrile) | Provides a convenient and stable form for handling and dilution. |

Stability Profile

While specific quantitative stability data for this compound in organic solvents is not extensively available in public literature, a study on the stability of volatile nitrosamines, including the non-deuterated NMEA, in human urine provides valuable insights.[1]

Table 2: Stability of Volatile Nitrosamines in Human Urine[1]

| Storage Temperature | Duration | Stability |

| 20°C | 24 days | Stable |

| 4-10°C | 24 days | Stable |

| -20°C | 24 days | Stable |

| -70°C | 24 days | Stable |

| -70°C | 1 year | Stable |

This data suggests that NMEA is a relatively stable compound under various temperature conditions, especially when frozen. It is reasonable to extrapolate that NMEA-d5 in a high-purity organic solvent, stored under the recommended conditions, will exhibit comparable or superior stability.

Factors Influencing Stability

Several factors can influence the stability of this compound:

-

pH: Nitrosamines are generally stable at neutral and basic pH. However, they can undergo denitrosation in strongly acidic conditions (e.g., >1M acid), leading to the formation of the parent amine.[1]

-

Light: Prolonged exposure to ultraviolet (UV) light can induce photodegradation.[1] This process can involve the homolytic cleavage of the N-NO bond.

-

Temperature: Elevated temperatures can accelerate thermal degradation, likely through the cleavage of the thermally labile N-NO bond.

-

Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents may lead to the degradation of the nitrosamine functional group.

Influence of Deuteration on Stability

The replacement of hydrogen atoms with deuterium in NMEA-d5 can potentially influence its stability through the kinetic isotope effect. Deuteration is known to decrease the rate of metabolic activation of nitrosamines in vitro.[1] This is because the C-D bond is stronger than the C-H bond, and cleavage of this bond is often the rate-determining step in metabolic processes. While this primarily relates to biological stability, it is plausible that the increased bond strength could also confer slightly enhanced thermal and chemical stability to the molecule. However, direct experimental evidence for this in the context of solution stability is limited.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for identifying potential impurities and for developing stability-indicating analytical methods.

References

Solubility Profile of N-Nitrosomethylethylamine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Nitrosomethylethylamine-d5, a deuterated isotopologue of the N-nitrosamine compound, N-Nitrosomethylethylamine (NMEA). Understanding the solubility of this compound is critical for its use as an internal standard in analytical methodologies, particularly in mass spectrometry-based quantification for safety and quality control in the pharmaceutical industry. Due to the limited availability of direct quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, NMEA, to provide a reliable estimate of its solubility in various laboratory solvents. The isotopic substitution of deuterium (B1214612) for hydrogen is not expected to significantly alter the fundamental physicochemical property of solubility.

Solubility Data

The solubility of a compound is a critical parameter for the development of analytical methods, enabling the preparation of stock solutions and calibration standards. The following table summarizes the available solubility data for N-Nitrosomethylethylamine, which serves as a surrogate for this compound.

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Water | 30 g/100 mL[1] | Soluble[2] |

| Methanol | Not available | Slightly Soluble[3][4] |

| Chloroform | Not available | Slightly Soluble[3][4] |

| Ethyl Acetate | Not available | Slightly Soluble[3][4] |

| Organic Solvents (General) | Not available | Soluble[2] |

| Lipids | Not available | Soluble[2] |

Disclaimer: The quantitative data presented is for the non-deuterated compound N-Nitrosomethylethylamine. This information should be used as an estimation for this compound. It is recommended to verify the solubility for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound such as this compound in various solvents. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Objective: To determine the concentration of a saturated solution of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetonitrile, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).

-

Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the selected solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid material should be visible.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. For fine suspensions, centrifugation may be necessary to pellet the undissolved solute.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100 mL, by taking into account the dilution factor.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

potential sources of N-Nitrosomethylethylamine-d5 contamination

An In-depth Technical Guide on the Potential Sources of N-Nitrosomethylethylamine Contamination

Executive Summary: N-Nitrosamines are a class of probable human carcinogens that have become a significant concern for regulatory agencies and industries, particularly pharmaceuticals and food safety.[1][2] N-Nitrosomethylethylamine-d5 (NMEA-d5) is the deuterium-labeled analogue of N-Nitrosomethylethylamine (NMEA). It is not a known environmental or process contaminant; rather, it is a synthetic compound used as an internal standard for the accurate quantification of NMEA in analytical testing.[3] Therefore, a technical guide on the sources of NMEA-d5 "contamination" is fundamentally a guide to the sources of NMEA itself. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the formation pathways, potential sources of contamination, toxicological activation, and analytical methodologies for NMEA.

Introduction to N-Nitrosomethylethylamine (NMEA)

N-Nitrosamines are chemical compounds characterized by a nitroso group bonded to an amine.[4] Many are classified as potent genotoxic impurities, meaning they can damage DNA and cause cancer even at low levels of exposure.[3] This has led to stringent regulatory scrutiny and the need for highly sensitive analytical methods to detect their presence in consumer products.[1][3]

NMEA is an asymmetrical N-nitrosamine that can form when its precursor, the secondary amine methylethylamine, reacts with a nitrosating agent. While not as commonly reported as N-Nitrosodimethylamine (NDMA), its potential presence in pharmaceuticals, food, and water necessitates a thorough understanding of its sources and detection.

NMEA-d5 is specifically synthesized for use in analytical laboratories. As a stable isotope-labeled internal standard, it is added to samples in a known quantity before preparation and analysis. Because it behaves almost identically to NMEA during extraction, chromatography, and ionization, it allows for precise correction of any analyte loss or matrix effects, ensuring highly accurate quantification by methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Formation Pathways

The fundamental pathway for the formation of NMEA and other N-nitrosamines is the reaction between a secondary amine (methylethylamine) and a nitrosating agent.[5] This reaction is typically acid-catalyzed, as acidic conditions convert nitrite (B80452) salts (NO₂⁻) into more potent nitrosating species like nitrous anhydride (B1165640) (N₂O₃).[3]

Key Components for Formation:

-

Amine Source: Methylethylamine (a secondary amine).

-

Nitrosating Agent Source: Sodium nitrite (NaNO₂), nitrogen oxides (NOx), or other agents capable of donating a nitroso group.[6][7]

-

Conditions: The reaction is often facilitated by acidic conditions (e.g., pH < 7) and can be accelerated by heat.[3]

Potential Sources of NMEA Contamination

Pharmaceuticals

The presence of N-nitrosamine impurities in pharmaceutical products has been a major issue since 2018.[2][7] NMEA can form at various stages of the manufacturing process or during storage.

-

Raw Materials and Synthesis Route: Contamination can arise from the use of raw materials, starting materials, or solvents that contain secondary amines or residual nitrites.[2] Certain synthesis routes, especially those using sodium nitrite or other nitrosating agents, pose a higher risk.[2]

-

Cross-Contamination: Using the same equipment for different processes without adequate cleaning can lead to cross-contamination with nitrosamines or their precursors.

-

Degradation: The active pharmaceutical ingredient (API) or excipients themselves can degrade over time under certain storage conditions (e.g., heat, humidity) to form secondary amines, which can then be nitrosated if a nitrosating agent is present.[3]

-

Packaging Materials: Certain packaging materials, such as nitrocellulose blister packs, can be a source of nitrogen oxides, which can lead to the formation of nitrosamines.

Food and Beverages

Food is considered a primary source of human exposure to N-nitrosamines.[6]

-

Cured Meats: The use of sodium nitrite as a preservative and color-fixing agent in cured meats (e.g., bacon, sausages, ham) is a well-known source of nitrosamines.[6][8] The high temperatures used in cooking can accelerate the reaction between nitrites and amines naturally present in the meat.[6]

-

Fish and Dairy Products: N-nitrosamines have been detected in various fish and dairy products, often as a result of processing methods like smoking or the addition of nitrates/nitrites.[9][10]

-

Beer and Other Beverages: The malting and kilning process in beer production can sometimes lead to the formation of nitrosamines.[10]

Environmental Sources

-

Water: N-nitrosamines, including NMEA, can be formed as disinfection byproducts in drinking water treatment plants that use chloramine.[11] The reaction occurs between the disinfectant and organic nitrogen precursors in the raw water. The U.S. Environmental Protection Agency (EPA) has set maximum admissible concentrations in water for NMEA at 20 ng/L.[10]

-

Tobacco Smoke: Tobacco smoke is a known source of various N-nitrosamines.[12] One study estimated that smoking 20 cigarettes could result in an intake of approximately 1 µg of NMEA.[13]

Quantitative Data on NMEA Contamination

Summarizing quantitative data for NMEA is challenging, as it is often grouped with other volatile nitrosamines. The table below presents reported concentration ranges for NMEA and related compounds in various matrices.

| Matrix | Compound(s) | Reported Concentration / Limit | Reference(s) |

| Drinking Water | NMEA | U.S. EPA Max Admissible Concentration: 20 ng/L | [10] |

| Drinking Water | N-Nitrosamines (general) | Detected levels can range from <1 to >100 ng/L depending on source and treatment | [14][15] |

| Cured Meat | Total Volatile N-Nitrosamines | U.S. limit: 10 µg/kg (10 ppb) | [16] |

| Red Meat (Raw) | NMEA | Reported as one of the higher concentration nitrosamines in some samples | [16] |

| Pharmaceuticals | NMEA and other nitrosamines | Regulatory limits are typically in the range of ng/day (e.g., 26.5 to 96 ng/day) depending on the specific compound, which translates to low ppm or ppb levels in the drug product. | [7] |

| Tobacco Smoke | NMEA | Approx. 1 µg per 20 cigarettes | [13] |

Toxicological Pathway: Metabolic Activation

NMEA, like most N-nitrosamines, is not carcinogenic itself but requires metabolic activation by enzymes in the body to become a DNA-damaging agent.[17][18] This process is primarily carried out by Cytochrome P450 (CYP) enzymes in the liver and other tissues.[19][20]

The key steps are:

-

α-Hydroxylation: A CYP enzyme (such as CYP2E1, 2A6, 2C, or 3A4) adds a hydroxyl group (-OH) to a carbon atom immediately adjacent (in the alpha position) to the nitroso-nitrogen.[19][21] For NMEA, this can occur on either the methyl or the ethyl group.

-

Spontaneous Decomposition: The resulting α-hydroxynitrosamine is highly unstable and spontaneously decomposes.

-

Formation of Diazonium Ion: This decomposition releases an aldehyde (formaldehyde from the methyl group or acetaldehyde (B116499) from the ethyl group) and generates a highly reactive alkyldiazonium ion (e.g., methyldiazonium or ethyldiazonium ion).[17][22]

-

DNA Alkylation: The diazonium ion is a powerful electrophile that readily attacks nucleophilic sites on DNA bases, forming DNA adducts. These adducts can cause mutations during DNA replication, initiating the process of carcinogenesis.[18]

Methodologies for Detection and Quantification

Due to the low concentration levels and potential for severe toxicity, highly sensitive and selective analytical methods are required for the detection of NMEA. Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) is a state-of-the-art technique for this purpose.[23]

Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte.[24] A common approach for various matrices is Solid-Phase Extraction (SPE).[25]

General SPE Protocol:

-

Homogenization: The sample (e.g., ground meat product, dissolved drug product) is homogenized in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

Internal Standard Spiking: A known amount of NMEA-d5 solution is added to the sample homogenate.

-

Centrifugation/Filtration: The sample is centrifuged to pellet solids, and the supernatant is collected.

-

SPE Cartridge Conditioning: An SPE cartridge (e.g., graphitized carbon) is conditioned with the appropriate solvents.

-

Loading: The sample extract is loaded onto the SPE cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove interfering compounds while retaining the nitrosamines.

-

Elution: The retained nitrosamines (including NMEA and NMEA-d5) are eluted from the cartridge with a strong organic solvent.

-

Concentration: The eluate is gently evaporated to a small volume (e.g., under a stream of nitrogen) and reconstituted in the initial mobile phase for analysis.

Analytical Detection: LC-HRMS Method

Chromatography (UHPLC):

-

Column: A reverse-phase C18 column (e.g., Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm) is commonly used.[26]

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile (B52724) with 0.1% formic acid.[26]

-

Flow Rate: Typically 0.3 - 0.5 mL/min.

-

Injection Volume: 10 - 100 µL.[26]

Mass Spectrometry (HRMS - e.g., Q Exactive Orbitrap):

-

Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[27]

-

Scan Mode: Full scan with high resolution (>70,000) to ensure mass accuracy and differentiate NMEA from potential isobaric interferences.[23]

-

Monitored Ions:

-

NMEA: Exact mass of the protonated molecule [M+H]⁺.

-

NMEA-d5: Exact mass of the protonated deuterated molecule [M+H]⁺.

-

-

Quantification: The ratio of the peak area of NMEA to the peak area of NMEA-d5 is used to calculate the concentration against a calibration curve.

Experimental Workflow Diagram

Conclusion

Understanding the potential sources of N-Nitrosomethylethylamine (NMEA) is critical for ensuring the safety of pharmaceutical and food products. Contamination can arise from precursors in raw materials, specific manufacturing and processing conditions, or environmental exposure. While its deuterated form, NMEA-d5, is a vital analytical tool rather than a contaminant, its use enables the precise and accurate measurement of harmful NMEA levels. For researchers and drug development professionals, a proactive approach involving risk assessment of manufacturing processes, sourcing of high-quality raw materials, and the use of validated, highly sensitive analytical methods like LC-HRMS are essential strategies to control and mitigate the risk of N-nitrosamine contamination.

References

- 1. cphi-online.com [cphi-online.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. ajpaonline.com [ajpaonline.com]

- 5. impactfactor.org [impactfactor.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. porkcdn.com [porkcdn.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. qascf.com [qascf.com]

- 11. ajsuccr.org [ajsuccr.org]

- 12. Formation and metabolism of N-nitrosamines | Semantic Scholar [semanticscholar.org]

- 13. epa.gov [epa.gov]

- 14. cdn.who.int [cdn.who.int]

- 15. tcmda.com [tcmda.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. fda.gov [fda.gov]

- 24. A Step-By-Step Guide to Developing a Sample Preparation Method [xrfscientific.com]

- 25. agilent.com [agilent.com]

- 26. lcms.cz [lcms.cz]

- 27. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Quantitative Analysis of N-Nitrosomethylethylamine using Isotope Dilution Mass Spectrometry

Introduction

N-Nitrosomethylethylamine (NMEA) is a member of the nitrosamine (B1359907) family of compounds, which are classified as probable human carcinogens by the International Agency for Cancer Research (IARC) and other regulatory bodies.[1][2] These impurities can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product.[3] Due to the potential health risks associated with nitrosamines, even at trace levels, regulatory agencies worldwide require stringent control and monitoring of these impurities in pharmaceutical products.[2][4]

Isotope dilution analysis coupled with mass spectrometry is the gold standard for the accurate quantification of trace-level impurities like NMEA. This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard, in this case, N-Nitrosomethylethylamine-d5 (NMEA-d5). The use of a deuterated internal standard that is chemically identical to the analyte ensures high accuracy and precision by correcting for variations in sample preparation, extraction efficiency, and instrument response.[5][6] This application note provides a detailed protocol for the quantitative analysis of NMEA in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) with NMEA-d5 as the internal standard.

Experimental Protocols

This section details the methodologies for sample preparation, and subsequent analysis by either LC-MS/MS or GC-MS/MS for the quantification of N-Nitrosomethylethylamine.

1. Materials and Reagents

-

N-Nitrosomethylethylamine (NMEA) standard

-

This compound (NMEA-d5) internal standard[7]

-

Methanol (B129727) (MeOH), HPLC or LC-MS grade

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Water, HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

-

0.2 µm PTFE syringe filters

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMEA and NMEA-d5 in methanol.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NMEA intermediate stock solution with an appropriate solvent (e.g., 80% methanol in water for LC-MS/MS or dichloromethane for GC-MS/MS).[8] Spike each calibration standard with the NMEA-d5 internal standard to a final concentration of 20 ng/mL.[9]

3. Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., drug substance, drug product, water).

-

For Water Samples (Solid Phase Extraction - SPE):

-

Add NMEA-d5 internal standard to the aqueous sample.

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent, such as dichloromethane.[5]

-

The eluate can be concentrated and reconstituted in a suitable solvent for analysis.

-

-

For Pharmaceutical Samples (Solid Dosage Forms):

-

Accurately weigh the powdered sample (e.g., equivalent to 500 mg of API) into a centrifuge tube.[8]

-

Add a known volume of extraction solvent (e.g., 10 mL of methanol or dichloromethane) containing the NMEA-d5 internal standard.[8]

-

Vortex the mixture to ensure thorough mixing and sonicate for approximately 10 minutes.[8]

-

Centrifuge the sample at high speed (e.g., 15,000 rpm) for 5 minutes.[8]

-

Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial for analysis.[8]

-

4. Instrumental Analysis: LC-MS/MS

-

Chromatographic Conditions:

-

LC System: UHPLC system

-

Column: A suitable C18 column (e.g., Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm).[10]

-

Mobile Phase A: Water with 0.1% formic acid.[10]

-

Mobile Phase B: Methanol with 0.1% formic acid.[10]

-

Flow Rate: 0.5 mL/min.[10]

-

Injection Volume: 10-100 µL.[10]

-

Gradient: Optimize the gradient to ensure separation from other nitrosamines and matrix components.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[11][12]

-

MRM Transitions:

-

NMEA: Precursor ion (Q1) -> Product ion (Q3)

-

NMEA-d5: Precursor ion (Q1) -> Product ion (Q3) (Note: Specific mass transitions for NMEA and NMEA-d5 should be optimized by infusing the individual standard solutions into the mass spectrometer.)

-

-

5. Instrumental Analysis: GC-MS/MS

-

Chromatographic Conditions:

-

GC System: Gas chromatograph with a triple quadrupole mass spectrometer.

-

Column: A polar column such as Agilent VF-WAXms or a mid-polar column like DB-1701 is often suitable.[13]

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Optimize the oven temperature program to achieve good separation of NMEA.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electron Ionization (EI).[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[9]

-

MRM Transitions:

-

NMEA: Precursor ion (Q1) -> Product ion (Q3)

-

NMEA-d5: Precursor ion (Q1) -> Product ion (Q3) (Note: Specific mass transitions should be determined and optimized based on the fragmentation pattern of NMEA and its deuterated analogue.)

-

-

Data Presentation

The following table summarizes typical quantitative performance data for nitrosamine analysis, including NMEA, from various studies.

| Parameter | NMEA | Other Nitrosamines | Reference |

| Limit of Detection (LOD) | - | 0.4 - 12 ng/L (in water) | [10][11] |

| - | 1 ng/mL (in semi-solid pharma) | [9] | |

| Limit of Quantification (LOQ) | - | 2 ng/mL (in semi-solid pharma) | [9] |

| Calibration Range | - | 0.06 - 500 ng/mL | [13] |

| - | 2.5 - 40 ng/mL | [14] | |

| Recovery | - | 68 - 83% (in water) | [10][11] |

| - | 80 - 120% (in sartan drugs) | [13] | |

| Precision (%RSD) | - | < 15% | [14] |

| < 8% (long-term) | [13] |

Note: The specific performance of the method for NMEA will need to be determined during method validation.

Visualizations

Below are diagrams illustrating the experimental workflow and the general mechanism of nitrosamine formation.

Caption: Experimental workflow for the isotope dilution analysis of N-Nitrosomethylethylamine.

Caption: General formation pathway of N-Nitrosomethylethylamine.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. hsa.gov.sg [hsa.gov.sg]

- 9. Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method | MDPI [mdpi.com]

- 10. lcms.cz [lcms.cz]

- 11. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. waters.com [waters.com]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of N-Nitrosomethylethylamine in Pharmaceutical Samples by GC-MS with N-Nitrosomethylethylamine-d5 Internal Standard

Abstract

This application note describes a sensitive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of N-Nitrosomethylethylamine (NMEA) in active pharmaceutical ingredients (APIs) and finished drug products. Due to the potential carcinogenic nature of nitrosamine (B1359907) impurities, regulatory bodies worldwide require stringent control and monitoring of their levels in pharmaceuticals.[1][2] This method utilizes a stable isotope-labeled internal standard, N-Nitrosomethylethylamine-d5 (NMEA-d5), to ensure accuracy and precision by correcting for variations during sample preparation and analysis. The method demonstrates excellent linearity, low limits of detection, and high recovery, making it suitable for routine quality control and regulatory submissions.

Introduction

N-nitrosamines are a class of compounds that are classified as probable human carcinogens and can be present as impurities in pharmaceutical products.[1][3] Their formation can occur during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product during its shelf life.[1][4] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for nitrosamine impurities in drug products, necessitating highly sensitive and specific analytical methods for their detection and quantification at trace levels.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines like NMEA.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification.[4][7] The internal standard co-elutes with the target analyte and has a similar chemical behavior during sample extraction and analysis, which allows for the correction of matrix effects and variations in instrument response.[4] This application note provides a detailed protocol for the analysis of NMEA using GC-MS with NMEA-d5 as an internal standard.

Experimental

Materials and Reagents

-

N-Nitrosomethylethylamine (NMEA) reference standard

-

This compound (NMEA-d5) internal standard

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Sodium hydroxide (B78521) (NaOH), analytical grade

-

Purified water (e.g., Milli-Q)

-

0.22 µm PVDF syringe filters[8]

Standard and Sample Preparation

2.2.1. Standard Stock Solutions

-

NMEA Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NMEA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

NMEA-d5 Internal Standard (ISTD) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NMEA-d5 into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

2.2.2. Working Standard and Calibration Curve Solutions

-

Working Standard Mixture (1 µg/mL NMEA, 1 µg/mL NMEA-d5): Dilute the stock solutions with dichloromethane to prepare a working standard mixture.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture with dichloromethane to cover the desired concentration range (e.g., 1-100 ng/mL).[9] Each calibration standard should contain a constant concentration of the NMEA-d5 internal standard.

2.2.3. Sample Preparation

-

Accurately weigh approximately 250 mg of the powdered drug product or API into a 15 mL centrifuge tube.[10]

-

Add 10 mL of 1M NaOH solution and a specified volume of the NMEA-d5 internal standard working solution.[9][10]

-

Vortex the mixture for 1 minute and shake for at least 5 minutes.[10]

-

Add 2.0 mL of dichloromethane, vortex briefly, and shake for another 5 minutes.[10]

-

Centrifuge the suspension at approximately 10,000 x g for 5 minutes.[10]

-

Carefully transfer the lower organic layer (dichloromethane) into a clean vial using a Pasteur pipette.[9]

-

Filter the extract through a 0.22 µm PVDF syringe filter into a GC vial for analysis.[8][9]

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness (or equivalent)[3]

-

Injection Mode: Splitless[9]

-

Oven Program: 70 °C for 4 min, then ramp at 20 °C/min to 240 °C and hold for 3.5 min.[3]

-

MS Quadrupole Temperature: 150 °C[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV[8]

-